2-(4-Methylphenyl)ethanol

Description

The exact mass of the compound 2-(4-Methylphenyl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

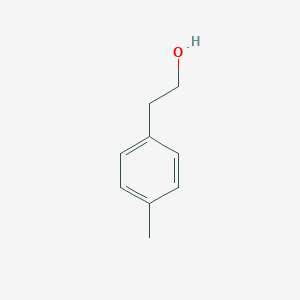

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVFJRVIVZOKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061020 | |

| Record name | Benzeneethanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-02-5 | |

| Record name | 4-Methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methylphenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-p-tolylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG36R9LNV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Methylphenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)ethanol, also known by synonyms such as 4-methylphenethyl alcohol and 2-(p-tolyl)ethanol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1][2] Its structure consists of a phenethyl alcohol backbone with a methyl group substituted at the para-position of the benzene ring. This compound serves as a valuable intermediate in organic synthesis and finds applications in fragrance chemistry and biochemical research.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in a laboratory and industrial setting. This guide provides a comprehensive overview of the core physical characteristics of 2-(4-Methylphenyl)ethanol, supported by experimental data and procedural insights.

Core Physicochemical Properties

2-(4-Methylphenyl)ethanol is a colorless to light yellow, clear liquid at room temperature.[1][2] Its physical state and behavior are governed by its molecular structure, which imparts a unique combination of aromatic and alcoholic characteristics.

Boiling Point: The boiling point is a critical parameter for purification by distillation. For 2-(4-Methylphenyl)ethanol, the literature value is consistently reported as 244-245 °C at atmospheric pressure (760 mmHg).[2][3] This relatively high boiling point is a consequence of its molecular weight and the presence of the hydroxyl group, which allows for intermolecular hydrogen bonding.

Density and Specific Gravity: The density of the compound is typically measured at a standard temperature, most commonly 25 °C. The reported density for 2-(4-Methylphenyl)ethanol is 0.978 g/mL at 25 °C.[2][4] Specific gravity is also noted to be approximately 0.978, indicating its density relative to water.[2]

Refractive Index: The refractive index is a measure of how light propagates through the substance and is a useful metric for identity and purity assessment. For 2-(4-Methylphenyl)ethanol, the refractive index (n20/D) is documented as 1.526.[2][3]

Solubility: The solubility of a compound dictates its utility in various solvent systems. 2-(4-Methylphenyl)ethanol is described as slightly soluble in water but soluble in ethanol and other organic solvents.[1] The hydroxyl group imparts some polarity, allowing for limited aqueous solubility, while the larger nonpolar aromatic ring and ethyl chain ensure its miscibility with organic solvents.[5]

Flash Point: The flash point is a crucial safety parameter, indicating the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air. The flash point for 2-(4-Methylphenyl)ethanol is reported as 107 °C (224.6 °F) in a closed-cup system.[1][3] This classifies it as a combustible liquid, requiring careful handling away from ignition sources.[6]

Data Summary Table

For ease of reference, the key physical properties of 2-(4-Methylphenyl)ethanol are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 699-02-5 | [1][2] |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 244-245 °C (at 760 mmHg) | [2][3] |

| Density | 0.978 g/mL (at 25 °C) | [2][4] |

| Refractive Index | n20/D 1.526 | [2][3] |

| Flash Point | 107 °C (225 °F) | [2][7] |

| Solubility | Slightly soluble in water; Soluble in ethanol and organic solvents | [1] |

| pKa | 14.92 ± 0.10 (Predicted) | [2][8] |

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

The accurate determination of a boiling point is fundamental for compound characterization. The Thiele tube method is a convenient micro-scale technique suitable for high-boiling liquids like 2-(4-Methylphenyl)ethanol.[9]

Causality and Rationale: This method relies on the principle that the boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11] By trapping a small amount of air in an inverted capillary tube, we can observe this equilibrium point precisely. As the sample is heated, the trapped air and sample vapor expand and exit the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the external pressure has overcome the vapor pressure; this temperature is the boiling point.[9][12] The Thiele tube is designed for uniform heating of the heat-transfer fluid (e.g., paraffin oil), which is critical for an accurate reading.[9]

Step-by-Step Methodology:

-

Apparatus Assembly: Securely attach a small test tube (e.g., a Durham tube) containing 0.5-1 mL of 2-(4-Methylphenyl)ethanol to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.[9]

-

Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.[9]

-

Heating: Insert the entire assembly into the Thiele tube, which should be filled with a high-boiling heat-transfer fluid like mineral or silicone oil, ensuring the sample is below the oil level.[11]

-

Observation (Heating Phase): Gently heat the side arm of the Thiele tube with a microburner or hot plate.[9] Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the capillary tip. Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.[12]

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

-

Boiling Point Recording: The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the precise boiling point of the sample.[9][12]

-

Validation: It is good practice to record the barometric pressure, as boiling points are pressure-dependent.[10] If necessary, a correction can be applied for pressures that deviate significantly from standard atmospheric pressure.

Structure-Property Relationships

The physical properties of 2-(4-Methylphenyl)ethanol are directly linked to its molecular architecture.

Sources

- 1. chemicalbull.com [chemicalbull.com]

- 2. 2-(4-Methylphenyl)ethanol | 699-02-5 [chemicalbook.com]

- 3. 4-Methylphenethyl alcohol, CAS No. 699-02-5 - iChemical [ichemical.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 2-(4-Methylphenyl)ethanol, 99% | Fisher Scientific [fishersci.ca]

- 8. 2-(4-Methylphenyl)ethanol|lookchem [lookchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Video: Boiling Points - Procedure [jove.com]

4-Methylphenethyl alcohol chemical characteristics

An In-depth Technical Guide to the Chemical Characteristics of 4-Methylphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenethyl alcohol, also known as 2-(p-tolyl)ethanol or p-methylphenethyl alcohol, is an aromatic primary alcohol with the chemical formula C₉H₁₂O.[1][2] It consists of a phenethyl alcohol scaffold substituted with a methyl group at the para-position of the benzene ring. This compound serves as a valuable intermediate in organic synthesis and as a research chemical.[3] Its structural similarity to biologically active phenethyl alcohol derivatives makes it a point of interest for researchers in medicinal chemistry and drug development, particularly as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications.

Physicochemical and Structural Properties

4-Methylphenethyl alcohol is typically a colorless to light yellow liquid under standard conditions.[3] Its structural and physical properties are critical for its application in synthesis, dictating solvent choice, reaction conditions, and purification methods.

Structural Identifiers

| Identifier | Value | Source |

| CAS Number | 699-02-5 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| SMILES | Cc1ccc(CCO)cc1 | [1] |

| InChI | 1S/C9H12O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,10H,6-7H2,1H3 | [1] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 244-245 °C (lit.) | [1] |

| Density | 0.978 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.526 (lit.) | [1] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol and organic solvents. | [3][4] |

Synthesis of 4-Methylphenethyl Alcohol

The synthesis of 4-methylphenethyl alcohol can be achieved through several established organic chemistry routes. A robust and widely applicable method is the Grignard reaction, which involves the nucleophilic attack of a Grignard reagent on an epoxide. This method is particularly effective for creating primary alcohols with an extended carbon chain.

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis via the reaction of 4-methylphenylmagnesium bromide with ethylene oxide. The causality for key steps is explained to ensure reproducibility and understanding.

Core Principle: The Grignard reagent, 4-methylphenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. It readily attacks one of the electrophilic carbons of the ethylene oxide ring, forcing the strained three-membered ring to open. A subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol.[5][6]

Step 1: Preparation of Grignard Reagent (4-Methylphenylmagnesium Bromide)

-

Apparatus Setup: Assemble a three-necked, flame-dried flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine (as an initiator). The flask is then charged with anhydrous diethyl ether.

-

Initiation and Addition: A solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by a color change and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

-

Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and will be destroyed by protic solvents like water.[7] Diethyl ether is an ideal solvent as it is aprotic and solvates the magnesium center, stabilizing the Grignard reagent.

-

Step 2: Reaction with Ethylene Oxide

-

Cooling: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C using an ice bath.

-

Ethylene Oxide Addition: A solution of ethylene oxide (1.1 equivalents) in anhydrous diethyl ether is added slowly to the cooled Grignard reagent. The temperature should be maintained below 10 °C.

-

Causality: Ethylene oxide is a highly reactive and gaseous reagent. The reaction is highly exothermic, and low-temperature addition is necessary to control the reaction rate and prevent unwanted side reactions or pressure buildup.[8]

-

Step 3: Acidic Workup and Purification

-

Quenching: After the addition is complete, the reaction mixture is slowly poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

-

Causality: The acidic workup serves two purposes: it protonates the magnesium alkoxide intermediate to form the desired alcohol and dissolves the magnesium salts (MgBr₂) for easier separation.[9]

-

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure 4-methylphenethyl alcohol.

Synthesis Workflow Diagram

Caption: Grignard synthesis of 4-Methylphenethyl Alcohol.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of 4-methylphenethyl alcohol. The following data are representative of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the chemical environment of hydrogen atoms in the molecule. The spectrum of 4-methylphenethyl alcohol is characterized by distinct signals for the aromatic, ethyl, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| ~7.08 | d | 4H | Aromatic protons (AA'BB' system) | [10] |

| ~3.73 | t | 2H | -CH₂-OH | [10] |

| ~2.76 | t | 2H | Ar-CH₂- | [10] |

| ~2.29 | s | 3H | Ar-CH₃ | [10] |

| ~2.53 | s | 1H | -OH | [10] |

Solvent: CDCl₃, Reference: TMS at 0 ppm. Interpretation: The aromatic region shows a characteristic pattern for a 1,4-disubstituted benzene ring. The two methylene groups of the ethyl chain appear as triplets due to coupling with each other. The aromatic methyl group is a singlet as it has no adjacent protons. The hydroxyl proton is a broad singlet and its chemical shift can vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment | Source |

| ~135.6 | Aromatic C (quaternary, C-CH₃) | [11][12] |

| ~135.2 | Aromatic C (quaternary, C-CH₂CH₂OH) | [11][12] |

| ~129.1 | Aromatic C-H | [11][12] |

| ~128.8 | Aromatic C-H | [11][12] |

| ~63.6 | -CH₂-OH | [11][12] |

| ~38.5 | Ar-CH₂- | [11][12] |

| ~21.0 | Ar-CH₃ | [11][12] |

Solvent: CDCl₃ Interpretation: The spectrum shows seven distinct carbon signals. Four signals correspond to the aromatic carbons (two quaternary and two protonated, with the latter two being very close in chemical shift). The remaining three signals correspond to the two aliphatic carbons of the ethyl chain and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) | [13][14] |

| 3100-3000 | Medium | C-H stretch (aromatic) | [13][14] |

| 2950-2850 | Strong | C-H stretch (aliphatic) | [13][14] |

| ~1515 | Medium | C=C stretch (aromatic ring) | [13][14] |

| ~1050 | Strong | C-O stretch (primary alcohol) | [13][14] |

| ~815 | Strong | C-H bend (para-disubstituted ring) | [13][14] |

Interpretation: The most prominent feature is the broad absorption band for the hydroxyl group. The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure. The strong band around 815 cm⁻¹ is characteristic of 1,4-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity | Assignment | Source |

| 136 | 27.4% | [M]⁺ (Molecular Ion) | [10] |

| 106 | 22.9% | [M - CH₂OH]⁺ | [10] |

| 105 | 100% | [C₈H₉]⁺ (Tropylium ion rearrangement) | [10] |

Interpretation: The molecular ion peak at m/z 136 confirms the molecular weight of the compound.[10] The base peak at m/z 105 is characteristic of phenethyl derivatives and results from benzylic cleavage and rearrangement to the stable tropylium cation.

Chemical Reactivity

The reactivity of 4-methylphenethyl alcohol is primarily governed by its two functional components: the primary hydroxyl group and the electron-rich aromatic ring.

Reactions of the Hydroxyl Group

-

Oxidation: As a primary alcohol, the hydroxyl group can be oxidized. Mild oxidizing agents (e.g., PCC in CH₂Cl₂) will yield the corresponding aldehyde (4-methylphenylacetaldehyde). Stronger oxidizing agents (e.g., KMnO₄, H₂CrO₄) will oxidize it completely to the carboxylic acid, 4-methylphenylacetic acid.[5] This derivative is a valuable precursor in the synthesis of pharmaceuticals, including anti-inflammatory agents.[15][16]

-

Esterification: The alcohol readily undergoes esterification with carboxylic acids or their derivatives (like acyl chlorides) under acidic catalysis to form the corresponding esters. These esters are often used in the fragrance industry.

-

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides) to produce 2-(4-methylphenyl)ethyl halides, which are versatile synthetic intermediates.

Reactions of the Aromatic Ring

The benzene ring is activated towards electrophilic aromatic substitution by the two alkyl substituents (the ethyl group and the methyl group). Both are ortho-, para-directing and activating groups. The positions ortho to the ethyl group (and meta to the methyl group) are the most likely sites for substitution due to steric hindrance at the position ortho to the methyl group.

Reactivity Diagram

Caption: Key reactive sites on 4-Methylphenethyl Alcohol.

Applications in Research and Drug Development

While primarily known as a synthetic intermediate, 4-methylphenethyl alcohol and its derivatives have specific applications relevant to researchers.

-

Biochemical Research: 4-Methylphenethyl alcohol has been utilized as a standard in analytical methods for studying the formation of adducts between reactive metabolites, such as 1,4-benzoquinone (derived from benzene), and critical blood proteins like hemoglobin and albumin.[1] This is crucial for toxicology studies and understanding the mechanisms of chemical carcinogenesis.

-

Synthetic Building Block: The true value of 4-methylphenethyl alcohol in drug development lies in its role as a versatile scaffold. The primary alcohol can be readily converted into other functional groups (aldehydes, carboxylic acids, esters, halides), making it a key starting material. For instance, its oxidation product, 4-methylphenylacetic acid, is an intermediate in the synthesis of various pharmaceuticals.[15][17] The phenethyl alcohol motif is present in numerous neurologically active drugs, and modifying the aromatic ring allows for systematic exploration of structure-activity relationships (SAR).

-

Fragrance and Flavor Chemistry: The compound itself has a floral, rose-like scent and is used in the fragrance industry.[4] This property is shared with its parent compound, phenethyl alcohol, a common ingredient in perfumes.[6]

Safety and Handling

4-Methylphenethyl alcohol is classified as a combustible liquid.[1] Standard laboratory safety protocols should be followed during its handling.

-

Personal Protective Equipment (PPE): Use of safety glasses (eyeshields) and chemical-resistant gloves is required.[1]

-

Storage: Store in a cool, well-ventilated area away from sources of ignition. It is listed under storage class 10 for combustible liquids.[1]

-

Hazards: May cause skin and eye irritation.[3]

References

-

SpectraBase. (n.d.). 4-Methyl-phenethyl alcohol - Optional[13C NMR] - Spectrum. Retrieved January 9, 2026, from [Link]

-

PharmaCompass. (n.d.). Phenethyl Alcohol | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methyl-phenethyl alcohol - Optional[Vapor Phase IR] - Spectrum. Retrieved January 9, 2026, from [Link]

-

INCHEM. (n.d.). Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50). Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Benzeneethanol, 4-methyl-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Retrieved January 9, 2026, from [Link]

-

Sciencemadness Wiki. (n.d.). Phenethyl alcohol. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylphenethyl alcohol. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Phenethyl alcohol. Retrieved January 9, 2026, from [Link]

-

TGSC. (n.d.). 4-Methylphenethyl alcohol (CAS 699-02-5): Odor profile, Properties, & IFRA compliance. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxyphenethyl alcohol. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.

-

CP Lab Safety. (n.d.). 4-Methylphenethyl alcohol, min 98% (GC), 100 grams. Retrieved January 9, 2026, from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II (video). Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S22: 1H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone. Retrieved January 9, 2026, from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

YouTube. (2023). The Grignard Reaction | Synthesis of Alcohols. Retrieved January 9, 2026, from [Link]

-

YouTube. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved January 9, 2026, from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN106631686A - Preparation method of beta-phenethyl alcohol.

- Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. SID 135054172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbull.com [chemicalbull.com]

- 4. scent.vn [scent.vn]

- 5. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 6. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. CN106631686A - Preparation method of beta-phenethyl alcohol - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-(4-Methylphenyl)ethanol(699-02-5) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzeneethanol, 4-methyl- [webbook.nist.gov]

- 15. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]

- 16. chemimpex.com [chemimpex.com]

- 17. nbinno.com [nbinno.com]

2-(p-Tolyl)ethanol CAS number 699-02-5

An In-Depth Technical Guide to 2-(p-Tolyl)ethanol (CAS 699-02-5)

Introduction: Beyond the Fragrance

2-(p-Tolyl)ethanol, also known by synonyms such as 4-Methylphenethyl alcohol and 2-(4-Methylphenyl)ethanol, is an aryl alkyl alcohol with the CAS registration number 699-02-5.[1][2][3] While widely recognized for its pleasant floral and rosy aroma in the fragrance and cosmetics industries, its utility extends significantly into the realms of biochemical research and pharmaceutical development.[3][4] This compound serves not only as a valuable building block in organic synthesis but also presents intriguing biological properties that warrant a deeper technical examination.[5]

This guide moves beyond a surface-level overview to provide a comprehensive technical resource for professionals engaged in research and development. We will explore the core physicochemical properties, robust synthesis and analytical protocols, diverse applications, and the complete safety profile of 2-(p-Tolyl)ethanol, grounding all claims in authoritative data to ensure scientific integrity.

Section 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in a laboratory setting. 2-(p-Tolyl)ethanol is typically a colorless to pale yellow clear liquid at room temperature.[3][6]

Key Physicochemical Properties

The essential properties of 2-(p-Tolyl)ethanol are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 699-02-5 | [1][2] |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid/solid | [3][7] |

| Boiling Point | 244-245 °C (lit.) | [3][7] |

| Density | 0.978 g/mL at 25 °C (lit.) | [3][7] |

| Refractive Index (n20/D) | 1.526 (lit.) | [3][7] |

| Flash Point | 107 °C (225 °F) | [6][7] |

| pKa | 14.92 ± 0.10 (Predicted) | [3][7] |

| TSCA Status | Yes | [3][7] |

Spectroscopic Signature

The structural identity and purity of 2-(p-Tolyl)ethanol are unequivocally confirmed through standard spectroscopic methods.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear fingerprint. Key expected signals include a singlet for the methyl (–CH₃) protons on the aromatic ring, two triplets corresponding to the adjacent methylene (–CH₂–) groups of the ethyl chain, a singlet (which may be broad) for the hydroxyl (–OH) proton, and multiplets for the aromatic protons on the disubstituted benzene ring.[8] The protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4-4.5 ppm region.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band in the 3300-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding.[8] A strong C-O stretch is also expected near 1000 cm⁻¹.[8]

-

Mass Spectrometry (MS) : In a mass spectrometer, alcohols often exhibit a weak or absent molecular ion peak.[8] Characteristic fragmentation patterns include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[8]

Section 2: Synthesis and Purification Workflow

The most direct and widely cited laboratory-scale synthesis of 2-(p-Tolyl)ethanol involves the reduction of the corresponding ketone, 4'-methylacetophenone.[3][7] This method is favored for its high yield and selectivity.

Synthesis Pathway: Reduction of 4'-Methylacetophenone

The conversion of the carbonyl group in 4'-methylacetophenone to a secondary alcohol is efficiently achieved using a selective reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Causality of Experimental Choice : Sodium borohydride is a mild and highly selective reducing agent. Its key advantage is its chemoselectivity; it readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters, amides, or, critically in this case, the aromatic ring. This prevents over-reduction and ensures the integrity of the tolyl group, leading to a cleaner product profile and simplifying purification.

Caption: Workflow for the synthesis of 2-(p-Tolyl)ethanol.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system where progress can be monitored at key stages.

-

Setup : In a three-necked flask equipped with a magnetic stirrer and dropping funnel, dissolve a specific amount of 4'-methylacetophenone in anhydrous ethanol.[7]

-

Cooling : Place the flask in an ice-water bath to maintain a low temperature, which helps control the exothermic reaction and prevent side reactions.

-

Reduction : Slowly add a solution of sodium borohydride in ethanol to the stirred solution. The slow addition is critical for safety and reaction control.

-

Reaction Monitoring : Allow the reaction to proceed for 5-6 hours.[7] The endpoint can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

Quenching : After completion, carefully acidify the reaction mixture (e.g., with dilute HCl) to neutralize the reaction and decompose any excess sodium borohydride.

-

Isolation & Purification : The product is then isolated and purified, typically by distillation, collecting the fraction at the appropriate boiling point (244-245 °C).[7]

-

Final Analysis : The purity of the final product should be confirmed by Gas Chromatography (GC) to be >98%.[7]

Section 3: Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-(p-Tolyl)ethanol is crucial for its application, particularly in drug development where impurities can have significant consequences. Gas Chromatography is the primary method for assessing purity.

Analytical Workflow

The typical workflow for quality control analysis involves sample preparation followed by instrumental analysis and data interpretation.

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. 2-(p-Tolyl)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 2-(4-Methylphenyl)ethanol | 699-02-5 [chemicalbook.com]

- 4. Fragrance material review on 2-p-tolylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. targetmol.com [targetmol.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Boiling Point of 2-(4-Methylphenyl)ethanol

This guide provides a comprehensive analysis of the boiling point of 2-(4-Methylphenyl)ethanol (CAS 699-02-5), a significant aromatic alcohol in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles, collated experimental data, and a rigorous, field-proven protocol for empirical verification.

Introduction: The Physicochemical Significance of Boiling Point

The boiling point of a substance is a fundamental physical property that offers profound insights into its molecular nature. It is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a molecule like 2-(4-Methylphenyl)ethanol, its boiling point is a direct consequence of the interplay between its molecular weight and, more critically, the intermolecular forces it can establish.

Molecular Structure and Intermolecular Forces:

2-(4-Methylphenyl)ethanol, with the molecular formula C₉H₁₂O, possesses a distinct molecular architecture that dictates its boiling point. Key features include:

-

Aromatic Ring: The benzene ring contributes to van der Waals forces (specifically, London dispersion forces) due to its electron cloud. The size of this ring increases the surface area for these interactions.

-

Ethyl Alcohol Group (-CH₂CH₂OH): This is the most influential functional group. The hydroxyl (-OH) moiety is capable of forming strong hydrogen bonds with neighboring molecules. Hydrogen bonding is a particularly strong type of dipole-dipole interaction and requires significant thermal energy to overcome, thus elevating the boiling point substantially compared to non-hydroxylated analogues.

-

Methyl Group (-CH₃): The para-substituted methyl group slightly increases the molecular weight and surface area, contributing to marginally stronger London dispersion forces.

The combination of these features, particularly the capacity for hydrogen bonding, results in a relatively high boiling point for a molecule of its size.

Boiling Point Data for 2-(4-Methylphenyl)ethanol

The boiling point of 2-(4-Methylphenyl)ethanol has been reported in various chemical literature and databases. It is crucial to note whether the reported value is at standard atmospheric pressure or under reduced pressure, as this significantly affects the observed temperature.

| Boiling Point (°C) | Pressure | Source(s) |

| 244-245 | Standard Atmospheric (lit.) | [1][2][3][4][5][6] |

| 115 | Not Specified | [7] |

| 196 | 6 mmHg | [8][9] |

| 183-184 | 2.8 mmHg | [8][9] |

This data illustrates the critical relationship between pressure and boiling point. For high-boiling compounds like 2-(4-Methylphenyl)ethanol, distillation is often performed under vacuum to prevent thermal decomposition that might occur at the high temperatures required for boiling at atmospheric pressure.

Experimental Verification of Boiling Point

To ensure the identity and purity of a sample within a drug development or research pipeline, empirical verification of its physical properties is paramount. The following protocol describes a robust method for determining the boiling point of 2-(4-Methylphenyl)ethanol at atmospheric pressure using standard laboratory equipment.

Principle of the Method

This protocol employs the Thiele tube method, a convenient and reliable technique for determining the boiling point of small quantities of a liquid. A sample is heated in a small tube alongside a thermometer in a circulating oil bath. The boiling point is identified as the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and ceases just as the liquid re-enters the capillary upon cooling.

Materials and Equipment

-

2-(4-Methylphenyl)ethanol sample

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Calibrated thermometer (-10 to 300 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Clamp and stand

Step-by-Step Protocol

-

Preparation: Fill the Thiele tube with heating oil to a level just above the top of the side arm. Ensure the oil is dry to prevent splattering upon heating.

-

Sample Assembly: Attach a small test tube containing approximately 0.5 mL of 2-(4-Methylphenyl)ethanol to the thermometer. The bulb of the thermometer should be level with the bottom of the test tube.

-

Capillary Insertion: Place a capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Setup: Immerse the thermometer and the attached sample tube into the oil in the Thiele tube. The sample should be positioned in the main body of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the tube ensures natural convection, providing uniform heating of the oil and the sample.

-

Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibration: Continue heating until the bubbling is vigorous, then remove the heat source.

-

Observation (Cooling Phase): The oil bath will begin to cool. The boiling point is the temperature at which the bubbling just stops and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.

-

Validation: Allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second, confirmatory reading. The readings should be within 1-2 °C.

Workflow Diagram

Caption: Experimental workflow for determining the boiling point using the Thiele tube method.

Causality and Trustworthiness in the Protocol

The described protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.

-

Causality of Experimental Choices: The use of a Thiele tube is deliberate; its geometry creates a convection current in the heating oil, ensuring a slow and uniform temperature increase. This prevents localized overheating and ensures thermal equilibrium between the sample and the thermometer, a critical factor for accuracy. The observation of the boiling point during the cooling phase is a key procedural element. It ensures that the measurement is taken at the precise moment of equilibrium between the external pressure and the sample's vapor pressure, minimizing errors from overheating.

-

Self-Validation: The requirement to repeat the determination serves as an internal control. A consistent result across two or more trials provides high confidence in the measured value and indicates proper experimental technique. Any significant deviation would signal a procedural error or potential sample contamination.

Conclusion

The boiling point of 2-(4-Methylphenyl)ethanol is a key parameter for its identification, purification, and safe handling. The experimentally cited value of 244-245 °C at atmospheric pressure is a direct reflection of its molecular structure, dominated by the capacity for hydrogen bonding. For practical applications such as distillation in a synthesis workflow, utilizing reduced pressure is advisable to lower the boiling point and mitigate the risk of thermal degradation. The protocol provided herein offers a reliable and accurate method for the empirical verification of this crucial physical property, upholding the standards of scientific integrity required in research and pharmaceutical development.

References

- ChemicalBook. (n.d.). 140-65-8 | CAS DataBase.

- ChemicalBook. (n.d.). 2-(4-Methylphenyl)ethanol CAS#: 699-02-5.

- Merck Index. (n.d.). Pramoxine.

- ChemBK. (2024, April 9). 2-(P-TOLYL)ETHANOL.

- ChemicalBook. (2025, December 17). 2-(4-Methylphenyl)ethanol | 699-02-5.

- ChemBK. (2024, April 9). 2-(4-METHYLPHENYL)ETHANOL.

- Guidechem. (n.d.). 2-(4-methylphenyl)ethanol 699-02-5.

- Fisher Scientific. (n.d.). 2-(p-Tolyl)ethanol 98.0+%, TCI America™.

- Fisher Scientific. (n.d.). 2-(4-Methylphenyl)ethanol, 99%.

Sources

- 1. 2-(4-Methylphenyl)ethanol CAS#: 699-02-5 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2-(4-Methylphenyl)ethanol | 699-02-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-(4-Methylphenyl)ethanol, 99% | Fisher Scientific [fishersci.ca]

- 7. 2-(p-Tolyl)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 140-65-8 | CAS DataBase [m.chemicalbook.com]

- 9. Pramoxine [drugfuture.com]

An In-depth Technical Guide to the Solubility of 4-methylphenethyl alcohol in Ethanol and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-methylphenethyl alcohol in two common laboratory solvents: ethanol and water. As a compound with applications in fragrance chemistry and organic synthesis, understanding its solubility is paramount for formulation, reaction optimization, and biochemical research.[1] This document synthesizes physicochemical data, explores the underlying principles governing solubility in polar protic solvents, and presents a validated experimental protocol for solubility determination. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodology required for the effective use of 4-methylphenethyl alcohol.

Introduction: The Significance of Solubility

4-Methylphenethyl alcohol (CAS 699-02-5), also known as 2-(p-Tolyl)ethanol, is an aromatic alcohol with a structure comprising a hydroxyl functional group attached to an ethyl chain, which is in turn bonded to a p-tolyl group.[2][3] Its molecular structure dictates its physicochemical properties and, consequently, its solubility in various media.

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in numerous scientific disciplines. In drug development, aqueous solubility directly impacts bioavailability. In organic synthesis, solvent selection is crucial for reaction kinetics and yield. Therefore, a thorough understanding of the solubility of 4-methylphenethyl alcohol in both a highly polar solvent (water) and a moderately polar organic solvent (ethanol) is essential for its practical application.

Physicochemical Properties of 4-methylphenethyl alcohol

A molecule's solubility is fundamentally governed by its physical and chemical properties. The interplay between the polar hydroxyl group and the nonpolar p-tolyl group in 4-methylphenethyl alcohol creates a molecule with dual characteristics, influencing its interaction with different solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1][4][5] |

| Appearance | Colorless to Light Yellow Liquid | [1] |

| Boiling Point | 244-245 °C | [1][4] |

| Density | 0.978 g/mL at 25 °C | [4] |

| Flash Point | 107 °C | [1][4] |

| XLogP3-AA (logP) | 1.9 | [5] |

The octanol-water partition coefficient (logP) of 1.9 indicates a moderate degree of lipophilicity, suggesting that the compound will have a greater affinity for organic solvents than for water.[5]

Solubility Profile: A Comparative Analysis

The general principle of "like dissolves like" provides a predictive framework for solubility.[6][7] This rule states that substances with similar polarities are more likely to be soluble in one another.

Solubility in Water (Aqueous Medium)

Water is a highly polar, protic solvent capable of extensive hydrogen bonding. For 4-methylphenethyl alcohol to dissolve in water, the energy released from the formation of solute-water bonds must overcome the energy required to break the hydrogen bonds between water molecules and the intermolecular forces between the solute molecules.

The primary driver for aqueous solubility is the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. However, the bulky, nonpolar p-tolyl group significantly contributes to the molecule's hydrophobicity, limiting its solubility in water.

Quantitative data indicates the aqueous solubility of 4-methylphenethyl alcohol is 3.27 g/L at 25°C.[5] This value classifies it as "slightly soluble" in water.[1]

Solubility in Ethanol (Organic Medium)

Ethanol (CH₃CH₂OH) is a polar protic solvent, but it is significantly less polar than water. Its structure includes a polar hydroxyl group and a nonpolar ethyl group. This dual nature makes it an excellent solvent for a wide range of compounds.

With 4-methylphenethyl alcohol, the p-tolyl group can interact favorably with ethanol's ethyl group via London dispersion forces, while the hydroxyl groups of both molecules can form strong hydrogen bonds. This compatibility of polar and nonpolar interactions results in high solubility.

Quantitative data confirms this, with the solubility of 4-methylphenethyl alcohol in ethanol measured at 2648.53 g/L at 25°C.[5] This demonstrates that it is freely soluble in ethanol.

Data Summary

| Solvent | Polarity | Key Interactions | Solubility at 25°C (g/L) | Classification |

| Water | High | Hydrogen bonding (limited by hydrophobic moiety) | 3.27[5] | Slightly Soluble[1] |

| Ethanol | Moderate | Hydrogen bonding & Van der Waals forces | 2648.53[5] | Soluble[1] |

The vast difference in solubility highlights the dominant role of the hydrophobic p-tolyl group in dictating the molecule's overall solubility profile.

Experimental Determination of Thermodynamic Solubility

To ensure scientific integrity, solubility data must be determined through robust experimental methods. The Shake-Flask Method , as referenced in OECD Guideline 105, is the gold standard for determining the thermodynamic solubility of a compound and is considered the most reliable technique.[8][9]

Causality Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution, where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures that the measured concentration represents the true maximum solubility at that temperature. Agitation (shaking) accelerates the establishment of this equilibrium. A prolonged equilibration time (typically 24-48 hours) is critical to ensure the system has reached a steady state. Subsequent separation of the saturated solution from the excess solid, often by centrifugation and filtration, is a crucial step to prevent undissolved particles from artificially inflating the measured concentration.

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the solubility of 4-methylphenethyl alcohol in both water and ethanol.

Materials:

-

4-methylphenethyl alcohol (≥99% purity)

-

Deionized water

-

Ethanol (anhydrous, ≥99.5%)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of 4-methylphenethyl alcohol to several vials. Rationale: An excess ensures that saturation can be achieved and visually confirmed.

-

Solvent Addition: Add a known volume of the respective solvent (water or ethanol) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the samples to equilibrate for at least 24 hours. Rationale: This duration is typically sufficient for most compounds to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid. Rationale: This step is critical for cleanly separating the saturated supernatant from the solid phase.

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Rationale: Filtration removes any remaining microscopic particles that could interfere with the analysis.

-

Analysis: Quantify the concentration of 4-methylphenethyl alcohol in the filtered sample using a pre-validated HPLC method. This involves creating a standard curve with known concentrations of the compound.

-

Validation: The process should be repeated at different time points (e.g., 24h and 48h) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been reached.

Visualization of Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Molecular Interactions and Solubility

The observed solubility data can be explained by the nature of the intermolecular forces between the solute and the solvents.

Caption: Molecular interactions of 4-methylphenethyl alcohol with solvents.

In water, the favorable hydrogen bonding from the -OH group is counteracted by the unfavorable hydrophobic effect of the large p-tolyl group, leading to low solubility. In ethanol, both hydrogen bonding and favorable dispersion forces between the nonpolar regions of the solute and solvent contribute to high solubility.

Conclusion

This guide establishes that 4-methylphenethyl alcohol exhibits significantly different solubility profiles in water and ethanol, a direct consequence of its amphiphilic molecular structure. It is slightly soluble in water (3.27 g/L) and freely soluble in ethanol (2648.53 g/L) at 25°C.[5] This disparity is governed by the balance of hydrogen bonding and hydrophobic interactions. For researchers and developers, this quantitative data is critical for informed solvent selection, whether for creating aqueous formulations, where cosolvents may be necessary, or for optimizing reaction conditions in organic synthesis. The provided shake-flask protocol offers a reliable, self-validating framework for experimentally determining solubility, ensuring data accuracy and reproducibility in the laboratory.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- National Center for Biotechnology Information. (n.d.). 4-Methylphenethyl alcohol. PubChem.

- Chemical Bull. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Methylphenethyl alcohol 99%.

- ScentBox. (n.d.). 4-Methylphenethyl alcohol (CAS 699-02-5): Odor profile, Properties, & IFRA compliance.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Institute of Standards and Technology. (n.d.). Benzeneethanol, 4-methyl-. NIST Chemistry WebBook.

- OECD. (1981). Test Guideline No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

- 1. chemicalbull.com [chemicalbull.com]

- 2. SID 135054172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzeneethanol, 4-methyl- [webbook.nist.gov]

- 4. 4-Methylphenethyl alcohol 99 699-02-5 [sigmaaldrich.com]

- 5. scent.vn [scent.vn]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. oecd.org [oecd.org]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-(4-Methylphenyl)ethanol

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Methylphenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the ¹H NMR spectrum of this compound, ensuring a thorough understanding of its molecular structure.

Introduction: The Significance of ¹H NMR in Structural Elucidation

In the realm of organic chemistry and pharmaceutical development, the precise determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose, offering detailed information about the chemical environment of hydrogen atoms within a molecule. For a compound such as 2-(4-Methylphenyl)ethanol, which possesses both aromatic and aliphatic protons, ¹H NMR provides a unique fingerprint, allowing for unambiguous structural confirmation. This guide will walk through the essential steps of sample preparation, spectral acquisition, and in-depth analysis of the ¹H NMR spectrum of 2-(4-Methylphenyl)ethanol.

Experimental Protocol: Sample Preparation for ¹H NMR Analysis

The quality of the NMR spectrum is intrinsically linked to the meticulous preparation of the sample. The following protocol outlines the standard procedure for preparing a high-resolution ¹H NMR sample of 2-(4-Methylphenyl)ethanol.

Materials:

-

2-(4-Methylphenyl)ethanol (high purity)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(4-Methylphenyl)ethanol directly into a clean, dry vial.

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, and TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR spectrometer's receiver coil.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Theoretical ¹H NMR Spectral Analysis of 2-(4-Methylphenyl)ethanol

Before analyzing the experimental spectrum, it is instructive to predict the expected ¹H NMR spectrum of 2-(4-Methylphenyl)ethanol based on its molecular structure. The structure contains several distinct proton environments, each of which will give rise to a unique signal in the spectrum.

The key factors influencing the chemical shift (δ) include electron-donating and electron-withdrawing groups, aromatic ring currents, and electronegativity of neighboring atoms. Spin-spin coupling between adjacent non-equivalent protons will lead to signal splitting, providing valuable information about the connectivity of the molecule.

Based on the structure of 2-(4-Methylphenyl)ethanol, we can predict the following signals:

-

Aromatic Protons (H-2, H-3, H-5, H-6): The benzene ring has two pairs of chemically equivalent protons due to the para-substitution. The protons ortho to the ethyl group (H-2, H-6) and the protons meta to the ethyl group (H-3, H-5) will be in slightly different electronic environments. This will result in two distinct signals, each integrating to two protons. Due to coupling with their neighbors, these signals are expected to appear as doublets. The electron-donating nature of the alkyl substituents will cause these protons to resonate in the aromatic region, typically between δ 7.0 and 7.3 ppm.

-

Benzylic Protons (H-7): These two protons are on the carbon adjacent to the aromatic ring. They are deshielded by the ring current and will appear as a triplet due to coupling with the two adjacent methylene protons (H-8). Their chemical shift is expected in the range of δ 2.7-2.9 ppm.

-

Methylene Protons (H-8): These two protons are adjacent to the hydroxyl group. The electronegative oxygen atom will deshield these protons, shifting their signal downfield. They will appear as a triplet due to coupling with the two benzylic protons (H-7). Their expected chemical shift is in the range of δ 3.7-3.9 ppm.

-

Methyl Protons (H-10): The three protons of the methyl group attached to the aromatic ring are chemically equivalent and will appear as a singlet. Their signal is expected in the aliphatic region, around δ 2.3 ppm.

-

Hydroxyl Proton (H-9): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent.[1] It often appears as a broad singlet and may not show clear coupling to adjacent protons due to rapid chemical exchange. Its chemical shift can range from δ 1.0 to 5.0 ppm.

Experimental ¹H NMR Spectrum and Data Interpretation

A 400 MHz ¹H NMR spectrum of 2-(4-Methylphenyl)ethanol was acquired in CDCl₃. The experimental data is summarized in the table below and is in excellent agreement with the predicted spectrum.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.08 | Doublet | 2H | ~8.0 |

| H-3, H-5 | ~7.08 | Doublet | 2H | ~8.0 |

| H-8 | ~3.73 | Triplet | 2H | ~6.5 |

| H-7 | ~2.76 | Triplet | 2H | ~6.5 |

| H-10 | ~2.29 | Singlet | 3H | - |

| H-9 (OH) | Variable (e.g., ~2.53) | Broad Singlet | 1H | - |

Detailed Interpretation:

-

Aromatic Region (δ ~7.08 ppm): The signals for the aromatic protons appear as a pair of overlapping doublets around 7.08 ppm. This pattern, often referred to as an AA'BB' system, is characteristic of a 1,4-disubstituted benzene ring. The integration of this region confirms the presence of four aromatic protons.

-

Methylene Protons adjacent to OH (δ ~3.73 ppm): A triplet is observed at approximately 3.73 ppm, integrating to two protons. This corresponds to the methylene protons (H-8) deshielded by the adjacent hydroxyl group. The triplet multiplicity arises from coupling to the two neighboring benzylic protons (H-7) with a coupling constant of approximately 6.5 Hz.

-

Benzylic Protons (δ ~2.76 ppm): A triplet at around 2.76 ppm, integrating to two protons, is assigned to the benzylic protons (H-7). This signal is a triplet due to coupling with the adjacent methylene protons (H-8), also with a coupling constant of about 6.5 Hz.

-

Methyl Protons (δ ~2.29 ppm): A sharp singlet at approximately 2.29 ppm with an integration of three protons is characteristic of the methyl group (H-10) attached to the aromatic ring. The absence of splitting confirms that there are no adjacent protons.

-

Hydroxyl Proton (δ ~2.53 ppm): A broad singlet, in this case appearing around 2.53 ppm, is assigned to the hydroxyl proton (H-9). Its broadness and variable chemical shift are typical for exchangeable protons.

Visualizing Molecular Connectivity

The coupling patterns observed in the ¹H NMR spectrum provide direct evidence for the connectivity of the atoms in the 2-(4-Methylphenyl)ethanol molecule. The following diagram illustrates the key spin-spin coupling interactions.

Caption: Spin-spin coupling in 2-(4-Methylphenyl)ethanol.

Conclusion

The ¹H NMR spectrum of 2-(4-Methylphenyl)ethanol provides a wealth of information that allows for its unequivocal structural determination. The chemical shifts, integration values, and coupling patterns of the aromatic and aliphatic protons are all consistent with the proposed structure. This in-depth analysis serves as a robust example of the power of ¹H NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. [Link]

-

University of Regensburg. ¹H NMR Spectroscopy. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(p-Tolyl)ethanol

Abstract

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(p-Tolyl)ethanol. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this aromatic alcohol. By dissecting its mass spectrum, we aim to provide a foundational understanding of its gas-phase ion chemistry, crucial for its unambiguous identification and structural characterization in complex matrices. This guide combines theoretical principles with practical insights, offering a robust framework for interpreting the mass spectral data of 2-(p-Tolyl)ethanol and related compounds.

Introduction: The Significance of 2-(p-Tolyl)ethanol and Mass Spectrometry

2-(p-Tolyl)ethanol, also known as 4-methylphenethyl alcohol, is an aromatic alcohol with applications in fragrance, flavor, and as a synthetic intermediate. Its structural elucidation is a critical aspect of quality control and research in these fields. Mass spectrometry, a powerful analytical technique, provides profound insights into the structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions.[1] When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. This fragmentation pattern is a unique molecular fingerprint that, when correctly interpreted, reveals the molecule's structural components.

This guide will focus on the fragmentation of 2-(p-Tolyl)ethanol under electron ionization (EI), a hard ionization technique that induces extensive fragmentation, thereby providing rich structural information.

The Mass Spectrum of 2-(p-Tolyl)ethanol: A Quantitative Overview

The electron ionization mass spectrum of 2-(p-Tolyl)ethanol is characterized by a series of fragment ions that provide a clear roadmap to its structure. The molecular formula of 2-(p-Tolyl)ethanol is C9H12O, with a molecular weight of approximately 136.19 g/mol .[2] The key signals in its mass spectrum are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 136 | [C9H12O]+• (Molecular Ion) | ~20 |

| 105 | [C8H9]+ | 100 (Base Peak) |

| 77 | [C6H5]+ | ~30 |

| 91 | [C7H7]+ | ~15 |

| 31 | [CH2OH]+ | ~10 |

Note: The relative intensities are approximate and can vary slightly between instruments.

Deciphering the Fragmentation Pathways

The fragmentation of 2-(p-Tolyl)ethanol is primarily driven by the stability of the resulting carbocations. The presence of the aromatic ring and the hydroxyl group dictates the major cleavage points within the molecule.

The Molecular Ion

Upon electron ionization, a high-energy electron collides with a 2-(p-Tolyl)ethanol molecule, dislodging one of its electrons to form a molecular ion ([M]+•) with an m/z of 136.[1] Due to the stabilizing effect of the aromatic ring, the molecular ion peak is observable, though not the most abundant in the spectrum.

The Base Peak: Formation of the Tropylium Ion (m/z 105)

The most prominent peak in the spectrum, the base peak, appears at m/z 105. This highly stable ion is formed through a characteristic benzylic cleavage, a common fragmentation pathway for compounds containing a phenyl group attached to an alkyl chain. This process involves the cleavage of the Cα-Cβ bond, leading to the loss of a neutral CH2OH radical. The resulting C8H9+ cation is a tolyl-substituted carbocation, which can rearrange to the highly stable tropylium ion.

Other Key Fragment Ions

-

m/z 77 ([C6H5]+): The presence of a peak at m/z 77 is indicative of the phenyl cation. This ion is formed by the loss of the ethyl and methyl groups from the molecular ion or further fragmentation of the tropylium ion.

-

m/z 91 ([C7H7]+): This peak corresponds to the benzyl cation, another common fragment in aromatic compounds. It can arise from the cleavage of the bond between the ethyl group and the aromatic ring.

-

m/z 31 ([CH2OH]+): As a primary alcohol, 2-(p-Tolyl)ethanol can undergo α-cleavage, where the bond between the first and second carbon of the side chain is broken. This results in the formation of the [CH2OH]+ ion at m/z 31, a characteristic fragment for primary alcohols.[3][4]

The proposed fragmentation pathway is visualized in the diagram below:

Caption: Proposed EI fragmentation pathway of 2-(p-Tolyl)ethanol.

Experimental Protocol for Mass Spectrum Acquisition

To acquire the mass spectrum of 2-(p-Tolyl)ethanol, a standard gas chromatography-mass spectrometry (GC-MS) system is typically employed.

4.1. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

4.2. Sample Preparation

-

Prepare a dilute solution of 2-(p-Tolyl)ethanol in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100 µg/mL.

4.3. GC-MS Parameters

-

Injector: Set the injector temperature to 250°C and operate in splitless mode for optimal sensitivity.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: Increase the temperature to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 30-200.

-

4.4. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of 2-(p-Tolyl)ethanol.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to 2-(p-Tolyl)ethanol.

-

Identify the molecular ion and major fragment ions, and compare the fragmentation pattern with reference spectra from databases such as the NIST Mass Spectral Library.

The following workflow diagram illustrates the experimental process:

Caption: Workflow for acquiring the mass spectrum of 2-(p-Tolyl)ethanol.

Conclusion

The mass spectrometry fragmentation pattern of 2-(p-Tolyl)ethanol provides a wealth of structural information. The presence of a molecular ion at m/z 136, a base peak at m/z 105 corresponding to a stable tropylium ion, and characteristic fragments at m/z 91, 77, and 31 allows for its confident identification. Understanding these fragmentation pathways is essential for researchers and scientists working with this compound and its analogues, enabling accurate structural elucidation and impurity profiling. The methodologies and interpretations presented in this guide serve as a valuable resource for leveraging mass spectrometry in the comprehensive analysis of aromatic alcohols.

References

-

National Institute of Standards and Technology (NIST). Benzeneethanol, 4-methyl-. In: NIST Chemistry WebBook. [Link]

-

SpectraBase. 2-(p-tolylthio)ethanol. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ChemBK. 2-(P-TOLYL)ETHANOL. [Link]

-

PubChem. 2-Phenylethanol. [Link]

-

Scribd. Mass Spectrometry of Aralkyl Compounds. [Link]

-

National Institute of Standards and Technology (NIST). Ethanol. In: NIST Chemistry WebBook. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Chemsrc. 1-(4-Methylphenyl)ethanol. [Link]

-

Human Metabolome Database. (±)-1-(4-Methylphenyl)ethanol. [Link]

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

-

Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. [Link]

-

MassBank. 2-phenylethanol. [Link]

-

RSC Publishing. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. [Link]

-

National Institute of Standards and Technology (NIST). 1-(2-Methylphenyl)ethanol. In: NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(4-Methylphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol, is an aromatic alcohol with applications in the fragrance industry and as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, comprising a hydroxyl group, an ethyl bridge, and a para-substituted aromatic ring, presents a distinct infrared (IR) spectroscopic signature. This guide provides a comprehensive technical overview of the principles, experimental procedures, and detailed spectral analysis of 2-(4-Methylphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development. Infrared spectroscopy is a rapid, non-destructive, and highly informative analytical technique for elucidating molecular structure and confirming the identity of organic compounds by analyzing their interaction with infrared radiation.

Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations correspond to the stretching and bending of specific chemical bonds. The frequency of the absorbed radiation is directly related to the type of bond, the mass of the atoms involved, and the overall molecular environment. Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of its key functional groups. For 2-(4-Methylphenyl)ethanol, the primary functional groups of interest are the hydroxyl (O-H) group, the aromatic (C=C and C-H) system, and the aliphatic (C-H) and primary alcohol (C-O) moieties.

Experimental Methodology: Acquiring the IR Spectrum

The acquisition of a high-quality IR spectrum of 2-(4-Methylphenyl)ethanol, which is a liquid at room temperature, is a straightforward process.[1] The following protocol outlines a reliable method using a Fourier Transform Infrared (FTIR) spectrometer, which is standard in modern analytical laboratories.

Instrumentation and Sample Preparation